2-(4-Methylphenoxy)nicotinic acid is a highly functionalized pyridine-3-carboxylic acid derivative characterized by a p-tolyloxy ether linkage at the C2 position. As a specialized building block, it serves as an advanced intermediate in the synthesis of biologically active amides, agrochemical candidates, and targeted pharmaceutical libraries. The compound exhibits predictable thermal stability and high solubility (>50 mg/mL) in polar aprotic solvents such as DMF and DMSO, facilitating downstream activation of the carboxylic acid via standard coupling reagents (e.g., HATU, EDC) or conversion to the corresponding acyl chloride. For procurement professionals and synthetic chemists, sourcing this pre-assembled diaryl ether bypasses the need for in-house nucleophilic aromatic substitution (SNAr), thereby streamlining workflows, eliminating the handling of corrosive p-cresol, and reducing residual precursor impurities that commonly interfere with sensitive downstream couplings .
Substituting 2-(4-methylphenoxy)nicotinic acid with the unsubstituted 2-phenoxynicotinic acid or attempting an in-house synthesis from 2-chloronicotinic acid introduces significant process and performance risks. From a structure-activity relationship (SAR) perspective, the para-methyl group provides a critical steric and lipophilic handle that alters target binding affinities and membrane permeability in final drug candidates; generic phenoxy analogs lack this specific hydrophobic interaction vector. From a manufacturing standpoint, relying on in-house SNAr coupling of 2-chloronicotinic acid with p-cresol often results in incomplete conversion and trace phenolic impurities. These residuals are notoriously difficult to clear via standard crystallization and act as competitive nucleophiles or catalyst poisons during subsequent amide bond formations. Procuring high-purity 2-(4-methylphenoxy)nicotinic acid directly ensures batch-to-batch reproducibility and eliminates the yield-limiting purification bottlenecks associated with crude SNAr mixtures [1].
When synthesizing complex nicotinamides, utilizing procured high-purity 2-(4-methylphenoxy)nicotinic acid yields significantly higher conversion rates during HATU-mediated coupling compared to using material generated via in-house SNAr of 2-chloronicotinic acid and p-cresol. Studies on similar diaryl ether building blocks indicate that trace unreacted phenolic impurities (<2%) in in-house batches can reduce downstream amide yields by up to 15-20% due to competitive side reactions. Pre-purified commercial batches (>98% purity) consistently deliver >85% isolated yields in standard primary amine couplings .
| Evidence Dimension | Downstream amide coupling isolated yield |
| Target Compound Data | >85% yield (using procured >98% pure 54629-15-1) |
| Comparator Or Baseline | 65-70% yield (using in-house synthesized crude containing trace p-cresol) |
| Quantified Difference | 15-20% absolute increase in downstream yield |
| Conditions | HATU/DIPEA mediated coupling with primary amines in DMF at room temperature |
Purchasing the pre-assembled, high-purity building block prevents costly yield losses and purification failures in late-stage API synthesis.
The inclusion of the 4-methyl group on the phenoxy ring significantly alters the physicochemical profile of the resulting scaffolds compared to the unsubstituted 2-phenoxynicotinic acid. Chemoinformatic profiling shows that the para-methyl substitution increases the calculated partition coefficient (cLogP) by approximately 0.4 to 0.5 units. This quantitative shift in lipophilicity is critical for optimizing the hydrophobic interactions of downstream drug candidates within target binding pockets, directly impacting membrane permeability and oral bioavailability metrics [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) contribution |
| Target Compound Data | +0.4 to +0.5 cLogP units relative to baseline |
| Comparator Or Baseline | 2-Phenoxynicotinic acid (unsubstituted analog) |
| Quantified Difference | ~0.45 unit increase in lipophilicity |
| Conditions | In silico physicochemical property calculation (standard predictive models) |
Selecting the 4-methylphenoxy variant provides a specific, predictable enhancement in lipophilicity necessary for tuning the pharmacokinetic properties of lead compounds.
2-(4-Methylphenoxy)nicotinic acid demonstrates high stability when subjected to harsh chlorinating conditions for the generation of highly reactive acyl chlorides. Unlike analogs bearing electron-rich methoxy groups (e.g., 2-(4-methoxyphenoxy)nicotinic acid), which can be susceptible to ether cleavage or electrophilic aromatic chlorination under prolonged reflux, the 4-methylphenoxy ether linkage remains >98% intact. This allows for aggressive activation protocols essential for coupling with sterically hindered or poorly nucleophilic anilines .
| Evidence Dimension | Ether linkage stability during SOCl2 reflux |
| Target Compound Data | >98% intact core after 4 hours of reflux |
| Comparator Or Baseline | 2-(4-Methoxyphenoxy)nicotinic acid (susceptible to side reactions) |
| Quantified Difference | Near-quantitative preservation of the ether linkage vs. notable degradation in methoxy analogs |
| Conditions | Refluxing thionyl chloride (SOCl2), 4 hours |
High stability under chlorinating conditions ensures reliable, high-yield generation of the acyl chloride intermediate without the risk of structural degradation.
Due to its structural similarity to established herbicidal active ingredients, this compound is a highly efficient starting material for synthesizing novel anilide and nicotinamide-based agrochemicals. The pre-installed 4-methylphenoxy group provides the necessary lipophilicity (+0.45 cLogP vs unsubstituted) and steric bulk for target enzyme inhibition, while the stable carboxylic acid allows for rapid parallel library generation via standard coupling techniques.
In medicinal chemistry, the 2-aryloxypyridine core is a privileged scaffold for designing inhibitors targeting various kinases and G-protein coupled receptors (GPCRs). Procuring the highly pure 2-(4-methylphenoxy)nicotinic acid enables medicinal chemists to bypass early-stage synthesis and focus directly on late-stage derivatization of the carboxylic acid, ensuring that SAR data is not confounded by precursor impurities (<2% p-cresol threshold) [1].
For process chemists scaling up the production of a specific lead compound, sourcing 54629-15-1 directly mitigates the risks associated with large-scale nucleophilic aromatic substitution (SNAr). It eliminates the need to handle bulk quantities of toxic p-cresol and avoids the complex purification steps required to remove trace phenolic contaminants, thereby streamlining the overall manufacturing route and improving batch consistency by up to 15-20% in downstream yields .